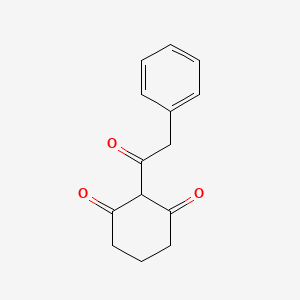
2-(Phenylacetyl)cyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-phenylacetyl)cyclohexane-1,3-dione is an organic compound with the molecular formula C14H14O3 It is a derivative of cyclohexane-1,3-dione, featuring a phenylacetyl group attached to the second carbon of the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenylacetyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with phenylacetic acid or its derivatives. One common method includes the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of the enol ester to the final triketone molecule . The reaction is usually carried out in a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath .
Industrial Production Methods
While specific industrial production methods for 2-(2-phenylacetyl)cyclohexane-1,3-dione are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(2-phenylacetyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenylacetyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-(2-phenylacetyl)cyclohexane-1,3-dione has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of herbicides and other agrochemicals.
作用机制
The mechanism of action of 2-(2-phenylacetyl)cyclohexane-1,3-dione involves the inhibition of specific enzymes. For instance, it belongs to the triketone class of herbicides, which inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is crucial for the breakdown of the amino acid tyrosine in plants, leading to the disruption of essential metabolic pathways.
相似化合物的比较
Similar Compounds
1,3-Cyclohexanedione: A parent compound with similar structural features but lacking the phenylacetyl group.
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): A well-known reagent in organic synthesis with similar reactivity.
Triketone Herbicides: Compounds like mesotrione and sulcotrione, which share the triketone structure and herbicidal activity.
Uniqueness
2-(2-phenylacetyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
53601-31-3 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
2-(2-phenylacetyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C14H14O3/c15-11-7-4-8-12(16)14(11)13(17)9-10-5-2-1-3-6-10/h1-3,5-6,14H,4,7-9H2 |
InChI 键 |
CLIATUKUBXTZRR-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)C(C(=O)C1)C(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


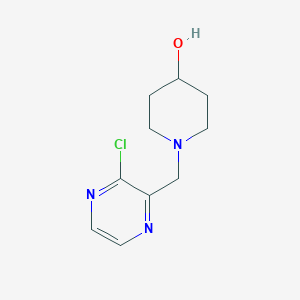
![Ethyl 4-[(but-2-en-1-yl)amino]-3,5-diiodobenzoate](/img/structure/B13970136.png)
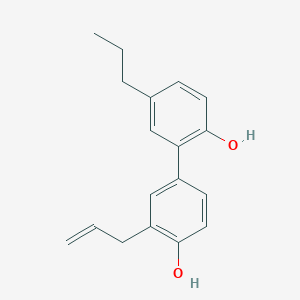

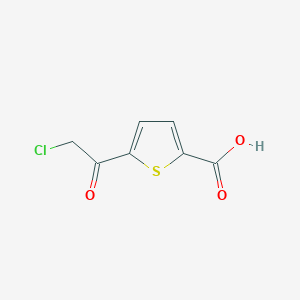

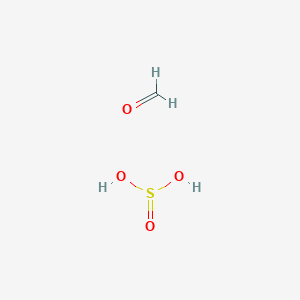

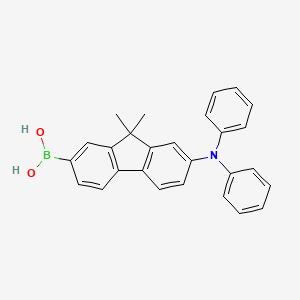

![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)-](/img/structure/B13970196.png)



